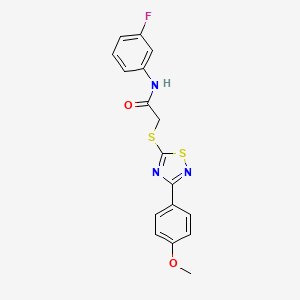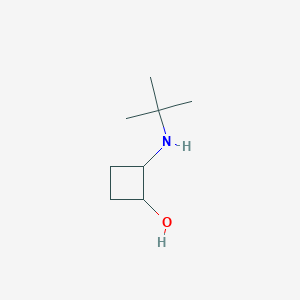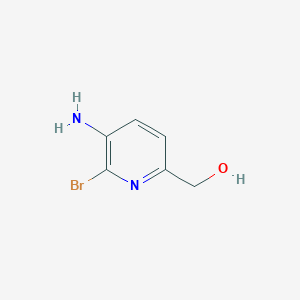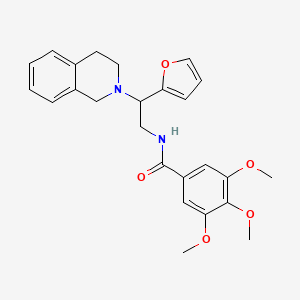![molecular formula C18H15N3O3S2 B3012970 2,6-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide CAS No. 361482-19-1](/img/structure/B3012970.png)
2,6-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves an effective synthetic method that has been developed for the preparation of several 4-hydroxy-1-methyl-2,2-dioxo-N-(1,3-thiazol-2-yl)-1Н-2λ6,1-benzothiazine-3-carboxamides . Although the exact synthetic route for 2,6-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide is not detailed in the provided papers, it can be inferred that a similar approach may be used, involving the formation of the core benzothiazine structure followed by functionalization at appropriate positions with the desired substituents.
Molecular Structure Analysis
The structural features of the related compounds have been investigated, which likely involves the determination of the molecular structure through techniques such as X-ray crystallography or NMR spectroscopy . These techniques would allow for the elucidation of the three-dimensional conformation of the molecule and the relative positioning of its functional groups, which is critical for understanding the compound's potential interactions with biological targets.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions that this compound may undergo. However, based on the structure of related compounds, it can be hypothesized that such molecules could participate in reactions typical for amides, such as hydrolysis, and for heterocyclic compounds, such as electrophilic substitution . The presence of the thiazole and benzothiazole rings may also confer unique reactivity patterns that could be explored in further studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, similar compounds that have been synthesized and characterized may exhibit properties such as solubility in various solvents, melting points, and stability under different conditions . These properties are important for the development of pharmaceutical agents as they influence the compound's behavior in biological systems and its suitability for formulation into dosage forms.
Scientific Research Applications
1. Corrosion Inhibition
- Corrosion Inhibition for Steel : Benzothiazole derivatives have been studied for their effectiveness in inhibiting corrosion of steel in acidic environments. These derivatives demonstrate high inhibition efficiency and stability, suggesting potential applications in corrosion protection technologies (Hu et al., 2016).
2. Anticancer Activity
- Anticancer Properties : Research on benzothiazole and benzamide derivatives has shown promising results in anticancer activity. These compounds have been evaluated for their effectiveness against various human cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Tiwari et al., 2017).
3. Anti-Inflammatory and Analgesic Agents
- Analgesic and Anti-Inflammatory Activities : Novel compounds derived from benzothiazole have been developed as anti-inflammatory and analgesic agents. These compounds exhibit significant inhibition of COX-2 enzymes and have shown promising results in managing pain and inflammation (Abu‐Hashem et al., 2020).
4. Photoreactions
- Study of Photoreactions : Research involving benzothiazole derivatives has explored their photoreactions in the presence of singlet oxygen. These studies contribute to understanding the photochemical properties of such compounds, which could be relevant in the development of photoactive materials (Mahran et al., 1983).
5. Antibacterial Activity
- Antibacterial Applications : Various benzothiazole derivatives have been synthesized and assessed for their antibacterial activities. These compounds have shown effectiveness against different bacterial strains, suggesting their potential use in developing new antibacterial agents (Song et al., 2017).
6. Antipsychotic Agents
- Antidopaminergic Properties : Certain benzamide compounds, closely related to benzothiazoles, have been studied for their antidopaminergic properties, suggesting potential applications as antipsychotic agents (Högberg et al., 1990).
7. Antioxidant Activity
- Antioxidant Properties : Benzothiazole derivatives have been evaluated for their antioxidant activities. These compounds have shown significant radical scavenging activities, which could be beneficial in the development of antioxidant therapies (Ahmad et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,6-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-9-19-15-13(25-9)8-7-10-16(15)26-18(20-10)21-17(22)14-11(23-2)5-4-6-12(14)24-3/h4-8H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBJVYNWGPIUDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=C(C=CC=C4OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3012890.png)

![N-(4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3012893.png)
![4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B3012894.png)
![2-(3-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3012895.png)
![2-(4-ethoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3012897.png)


![N-benzyl-2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3012901.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B3012903.png)
![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B3012907.png)
![4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane](/img/structure/B3012908.png)
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B3012909.png)